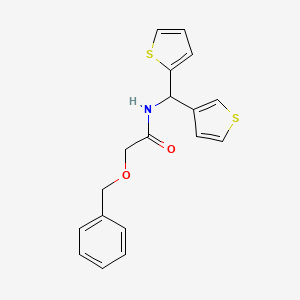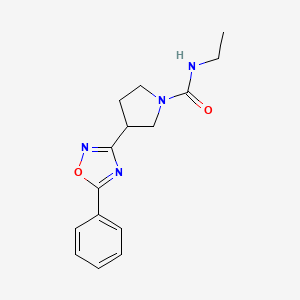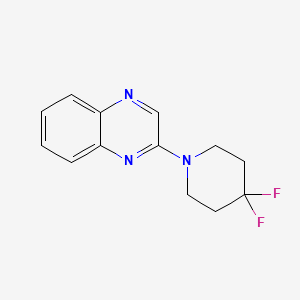
1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
- Broad-Spectrum Antibacterial Agent: This compound, related to nalidixic acid, exhibits high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria. It has been synthesized and tested for its efficacy, showing superior activities compared to nalidixic acid, pipemidic acid, piromidic acid, and enoxacin (Stefancich et al., 1985).
Antitumor Properties
- Topoisomerase I Inhibitors: A series of quinolone derivatives, including those built on the structure of this compound, have been synthesized and evaluated as potential topoisomerase I inhibitors. These compounds have shown potent inhibitory activity against various cancer cell lines, suggesting therapeutic potential for further development (Ge et al., 2016).
Synthetic Methodology
- Synthesis of Hybrid Heterocycles: Novel quinolone fused with hybrid heterocycles have been synthesized and screened against bacterial strains. The study provides insights into synthetic approaches for different hybrid heterocycles, offering a lead in designing potent compounds to manage bacterial resistance strains (Desai et al., 2021).
Pharmaceutical Development
Antimicrobial and Mosquito Larvicidal Activity
Synthesized derivatives of quinolone have demonstrated significant antibacterial and antifungal activities, along with mosquito larvicidal properties. This indicates their potential use in controlling microbial infections and mosquito-borne diseases (Rajanarendar et al., 2010).
Antibacterial Evaluation
Various 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones have been synthesized and tested for their antibacterial and antifungal activities, showing good efficacy compared to standard antibiotics. This highlights their potential as antimicrobial agents (Zhou et al., 2021).
Immunoassays for Drug Residues
Antibodies to quinolones and fluoroquinolones have been developed for the detection of drug residues in animal products. This application is crucial for ensuring food safety and quality control (Bucknall et al., 2003).
properties
IUPAC Name |
1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-7-5-6-17(3)12-18)24(28)19-13-20(25)22(14-21(19)26)27-10-8-16(2)9-11-27/h5-7,12-16H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHPAZHBRPQECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

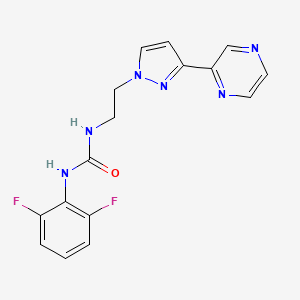
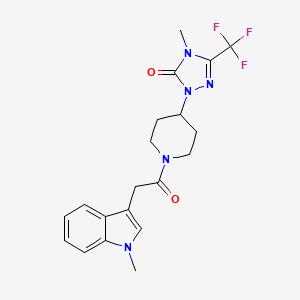
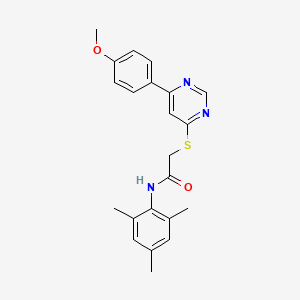
![Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2817875.png)
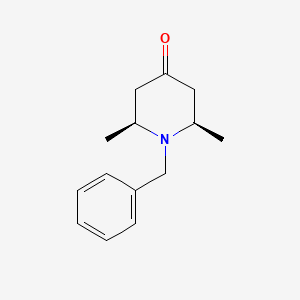
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2817879.png)
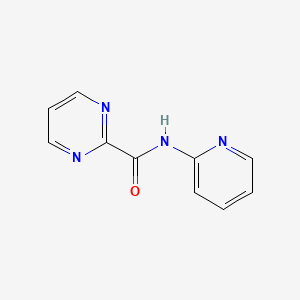
![2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2817882.png)
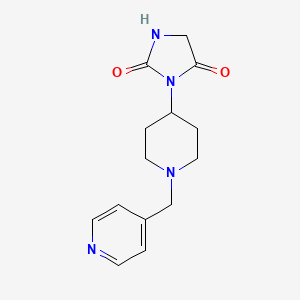
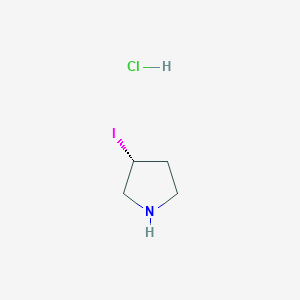
![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)
